
2-Morpholinoethyl isocyanide
Descripción general
Descripción
2-Morpholinoethyl isocyanide (2-MEC) is a novel chemical compound with potential applications in scientific research. It is an alkyl isocyanide, an organic compound consisting of a carbon atom attached to an isocyanide functional group. 2-MEC has been shown to have unique properties that make it useful for a variety of research applications. In
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Acyclic Carbene (NAC) Complexes
2-Morpholinoethyl isocyanide can be used for the synthesis of Nitrogen Acyclic Carbene (NAC) complexes . These complexes can be used as catalysts for the synthesis of phenol and hydration of alkynes .
Synthesis of Imidazo [1,2-a] Pyridines
This compound can also be used in the synthesis of a variety of imidazo [1,2-a] pyridines . Imidazo [1,2-a] pyridines are a class of compounds that have been studied for their potential therapeutic activities .
Ugi Condensation Reaction
2-Morpholinoethyl isocyanide is used in the Ugi condensation reaction to synthesize α-acylaminoamides . The Ugi reaction is a multi-component reaction in organic chemistry involving a ketone or aldehyde, an amine, an isocyanide and a carboxylic acid .
Synthesis of 2-Aminobenzoxazoles
2-Morpholinoethyl isocyanide can be used in the synthesis of 2-aminobenzoxazoles . These compounds have important therapeutic activities .
Synthesis of 3-Aminobenzoxazines
This compound can also be used in the synthesis of 3-aminobenzoxazines . These compounds are also known for their therapeutic activities .
Organic Light Emitting Diodes (OLEDs)
2-Morpholinoethyl isocyanide can be used as a ligand in bis-cyclometalated iridium complexes for the organic light emitting diodes (OLEDs) .
Mecanismo De Acción
Target of Action
The primary target of 2-Morpholinoethyl isocyanide is the synthesis of Nitrogen Acyclic Carbene (NAC) complexes . These complexes are used as catalysts for the synthesis of phenol and hydration of alkynes .
Mode of Action
2-Morpholinoethyl isocyanide interacts with its targets by acting as a potent coupling reagent for peptide synthesis . It gives higher yields and less racemization than DCCI . It also reacts with aldehydes or ketones to yield amides .
Biochemical Pathways
2-Morpholinoethyl isocyanide affects the biochemical pathways involved in the synthesis of a variety of imidazo[1,2-a]pyridines and α-acylaminoamides by Ugi condensation reaction . These compounds have important therapeutic activities .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 72-73 °c/07 mmHg and a density of 1017 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Morpholinoethyl isocyanide’s action include the production of Nitrogen Acyclic Carbene (NAC) complexes . These complexes can be used as catalysts for the synthesis of phenol and hydration of alkynes . Additionally, it can be used as a ligand in bis-cyclometalated iridium complexes for the organic light emitting diodes (OLEDs) .
Action Environment
Environmental factors that may influence the action, efficacy, and stability of 2-Morpholinoethyl isocyanide include temperature and light. The compound should be stored at -20°C and protected from light and moisture to maintain its stability .
Propiedades
IUPAC Name |
4-(2-isocyanoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRZPLYKVDHOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374788 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl isocyanide | |
CAS RN |
78375-48-1 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinoethyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-morpholinoethyl isocyanide in organic synthesis?
A1: 2-Morpholinoethyl isocyanide serves as a versatile building block in organic synthesis, particularly in multicomponent reactions. For instance, it participates in the synthesis of polysubstituted cyclopentenes through a catalyst-free, multicomponent reaction with β-nitrostyrene and benzylidenemalononitriles. [] This reaction highlights its utility in constructing complex cyclic structures from readily available starting materials. Additionally, 2-morpholinoethyl isocyanide acts as a coupling reagent for amino acids, facilitating amide bond formation. [] This application is particularly relevant in peptide synthesis and related fields.
Q2: Can you describe the spectroscopic characteristics of 2-morpholinoethyl isocyanide that are useful for its identification?
A2: 2-Morpholinoethyl isocyanide exhibits a characteristic strong absorption band in the infrared (IR) spectrum at 2150 cm−1, which is indicative of the isocyanide functionality (-N≡C). [] This spectroscopic feature serves as a key identifier for the compound. Additionally, its boiling point is reported as 72–73 °C at 0.7 mmHg. []
Q3: Has 2-morpholinoethyl isocyanide been used in the synthesis of coordination complexes, and if so, what are their properties?
A3: Yes, 2-morpholinoethyl isocyanide can act as a ligand in coordination chemistry. It has been successfully employed to synthesize cyclometalated iridium (III) complexes. [] These complexes, featuring both cyano and isocyanide ancillary ligands, exhibit interesting photophysical properties. Notably, they display intense blue photoluminescence in deoxygenated solutions, with quantum yields reaching up to 0.75. [] These luminescent properties make them potentially valuable in applications such as OLEDs and biological imaging.
Q4: Are there established protocols for the synthesis and purification of 2-morpholinoethyl isocyanide?
A4: Yes, several methods for the synthesis of 2-morpholinoethyl isocyanide are described in the literature. [] A common approach involves a two-step procedure starting from 2-morpholinoethylamine. Firstly, the amine is reacted with formic acid to form the corresponding formamide. Subsequently, the formamide is dehydrated to the isocyanide using phosgene and triethylamine, or phosphorus oxychloride and diisopropylamine. [] Utilizing diisopropylamine as a base is reported to enhance the yield significantly (up to 68%). [] When phosphorus oxychloride and diisopropylamine are employed, purification is generally not required. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



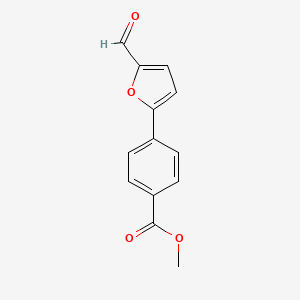
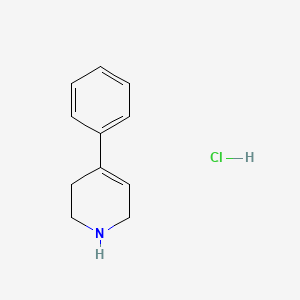
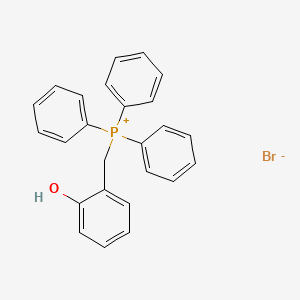
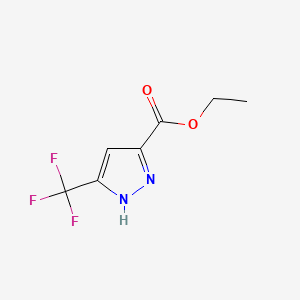
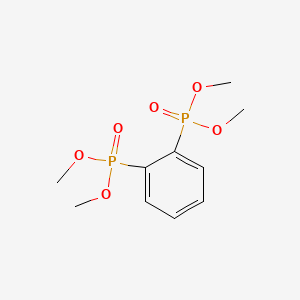


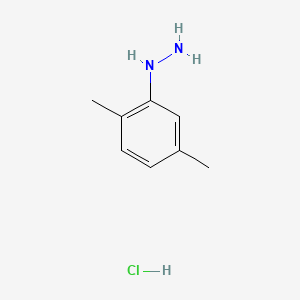

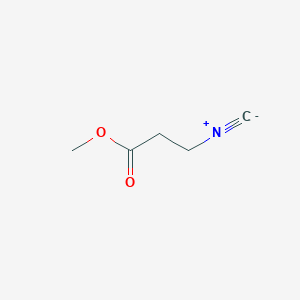
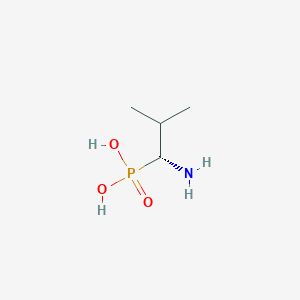
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
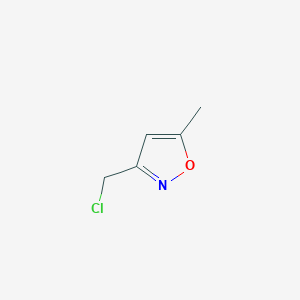
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)